Cas no 326-65-8 (N-(4-Fluoro-2-methylphenyl)acetamide)

N-(4-Fluoro-2-methylphenyl)acetamide is a fluorinated aromatic acetamide derivative with applications in pharmaceutical and agrochemical research. Its structure, featuring a fluorine substituent and a methyl group on the phenyl ring, enhances its reactivity and potential as an intermediate in organic synthesis. The compound exhibits favorable stability and solubility properties, making it suitable for use in controlled reactions. Its precise molecular design allows for selective modifications, contributing to its utility in the development of bioactive compounds. The presence of the fluoro and methyl groups also influences its electronic and steric properties, which can be leveraged in medicinal chemistry for targeted applications.
N-(4-Fluoro-2-methylphenyl)acetamide structure
326-65-8 structure
Product Name:N-(4-Fluoro-2-methylphenyl)acetamide
CAS No:326-65-8
MF:C9H10FNO
MW:167.180205821991
MDL:MFCD01861997
CID:843316
PubChem ID:2737623
Update Time:2025-10-21

N-(4-Fluoro-2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-ACETAMIDO-5-FLUOROTOLUENE
    • N-(4-Fluoro-2-methylphenyl)acetamide
    • Acetamide, N-(4-fluoro-2-methylphenyl)-
    • MDL: MFCD01861997
    • Inchi: 1S/C9H10FNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
    • InChI Key: RJKWSTDTEPBWBJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C)C=1)NC(C)=O

Computed Properties

  • Exact Mass: 167.07500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 29.10000
  • LogP: 2.16550

N-(4-Fluoro-2-methylphenyl)acetamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-(4-Fluoro-2-methylphenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(4-Fluoro-2-methylphenyl)acetamide Pricemore >>

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N-(4-Fluoro-2-methylphenyl)acetamide Production Method

Additional information on N-(4-Fluoro-2-methylphenyl)acetamide

Introduction to N-(4-Fluoro-2-methylphenyl)acetamide (CAS No. 326-65-8)

N-(4-Fluoro-2-methylphenyl)acetamide, identified by its CAS number 326-65-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of amides, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a fluoro substituent and a methyl group in the phenyl ring enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.

The structure of N-(4-Fluoro-2-methylphenyl)acetamide consists of a benzene ring substituted with a fluoro atom at the 4-position and a methyl group at the 2-position, linked to an acetamide moiety. This specific arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The fluoro group, in particular, is known to modulate the metabolic stability and binding affinity of drug candidates, making it a popular choice in drug design.

In recent years, N-(4-Fluoro-2-methylphenyl)acetamide has garnered attention due to its role in the development of novel pharmaceuticals. Its derivatives have been explored as potential treatments for various diseases, including cancer, inflammation, and neurological disorders. The compound's ability to act as a precursor in the synthesis of more complex molecules has made it indispensable in synthetic organic chemistry.

One of the most compelling aspects of N-(4-Fluoro-2-methylphenyl)acetamide is its versatility in medicinal chemistry. Researchers have leveraged its structure to develop inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes such as kinases and proteases, which are pivotal in cancer progression. The fluoro substituent enhances the binding affinity of these derivatives, leading to more effective therapeutic outcomes.

The synthesis of N-(4-Fluoro-2-methylphenyl)acetamide involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the fluoro group typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's importance in advanced chemical synthesis and its potential for further functionalization.

Recent advancements in computational chemistry have also contributed to the understanding of N-(4-Fluoro-2-methylphenyl)acetamide's properties. Molecular modeling studies have provided insights into how the presence of the fluoro and methyl groups influences the molecule's interactions with biological targets. These insights are crucial for designing next-generation drugs with improved efficacy and reduced side effects.

In addition to its pharmaceutical applications, N-(4-Fluoro-2-methylphenyl)acetamide has found utility in materials science. Its unique structural features make it a candidate for developing advanced materials with specific optical and electronic properties. For example, researchers have explored its use in creating liquid crystals and organic semiconductors, where its molecular arrangement can be tailored to achieve desired material characteristics.

The future prospects of N-(4-Fluoro-2-methylphenyl)acetamide are promising, with ongoing research aimed at uncovering new applications and optimizing its synthesis. As our understanding of molecular interactions continues to evolve, this compound is likely to play an even greater role in drug discovery and material science. Its contributions underscore the importance of fluorinated aromatic compounds in modern chemistry and their potential to address complex scientific challenges.

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